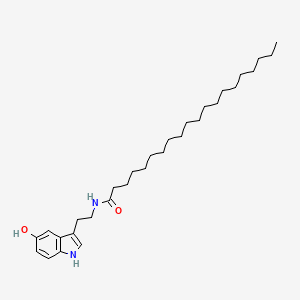
Einecs 290-781-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 290-781-6, also known by its CAS number 90219-00-4, is a chemical compound with the molecular formula C17H17N5O4 and a molecular weight of 355.348 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (Einecs), which catalogs substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Einecs 290-781-6 typically involves multi-step organic reactions. One common synthetic route includes the condensation of specific aromatic amines with nitro compounds, followed by reduction and cyclization steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial methods also incorporate purification steps like crystallization, distillation, or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 290-781-6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Einecs 290-781-6 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Einecs 290-781-6 exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Einecs 290-781-6 can be compared with other compounds with similar structures or functions:
Similar Compounds: Examples include other aromatic amines, nitro compounds, and heterocyclic molecules.
Uniqueness: What sets this compound apart is its specific molecular structure, which confers unique reactivity and biological activity
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Eigenschaften
CAS-Nummer |
90219-00-4 |
|---|---|
Molekularformel |
C17H17N5O4 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
formaldehyde;2-hydroxybenzoic acid;6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9N5.C7H6O3.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;8-6-4-2-1-3-5(6)7(9)10;1-2/h1-5H,(H4,10,11,12,13,14);1-4,8H,(H,9,10);1H2 |
InChI-Schlüssel |
PZJYZLDBTLFYNF-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N.C1=CC=C(C(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


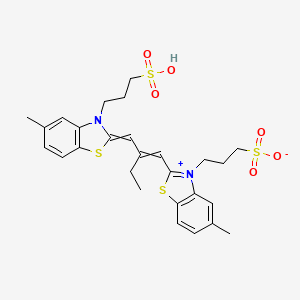
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)


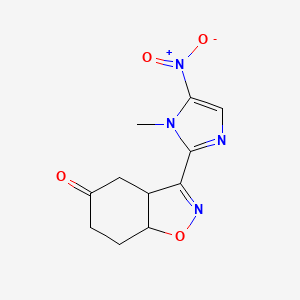
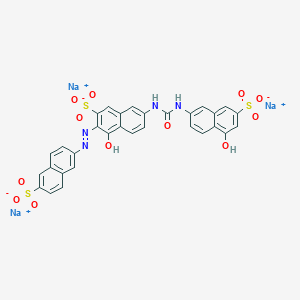
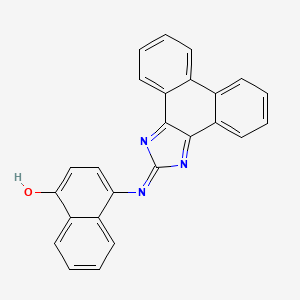

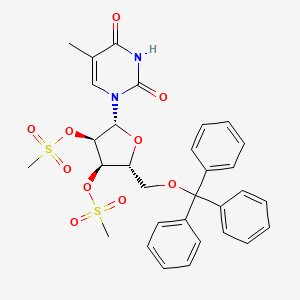
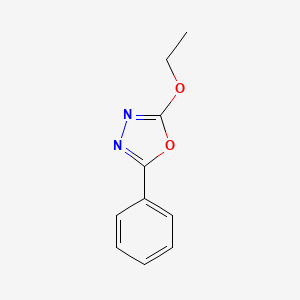

![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
